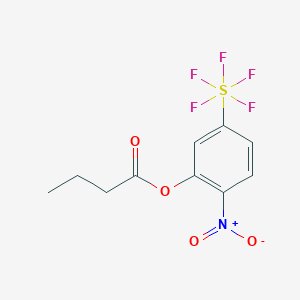
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is a synthetic organic compound with the molecular formula C10H10F5NO4S This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl ester group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate typically involves the nitration of a pentafluorosulfanyl-substituted phenyl acetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: Ethyl(2-amino-5-(pentafluorosulfanyl)phenyl)acetate.
Substitution: 2-Nitro-5-(pentafluorosulfanyl)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorosulfanyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl(2-nitro-6-(pentafluorosulfanyl)phenyl)acetate
- Ethyl(2-nitro-4-(pentafluorosulfanyl)phenyl)acetate
Uniqueness
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is unique due to the specific positioning of the nitro and pentafluorosulfanyl groups on the phenyl ring.
Propiedades
Fórmula molecular |
C10H10F5NO4S |
|---|---|
Peso molecular |
335.25 g/mol |
Nombre IUPAC |
[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H10F5NO4S/c1-2-3-10(17)20-9-6-7(21(11,12,13,14)15)4-5-8(9)16(18)19/h4-6H,2-3H2,1H3 |
Clave InChI |
UDAXKEGMGFUOKD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



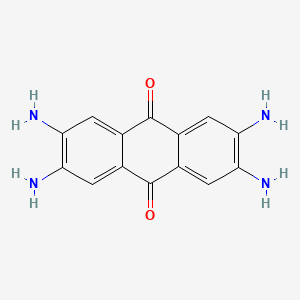
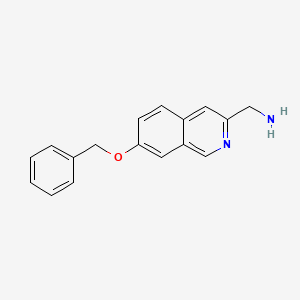
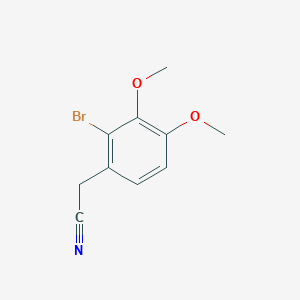
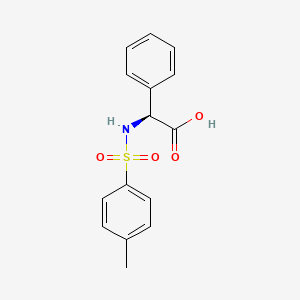
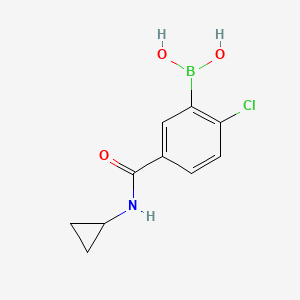

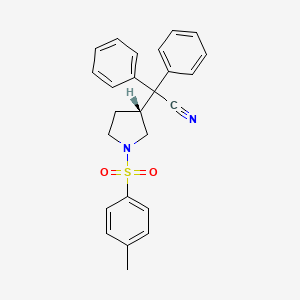
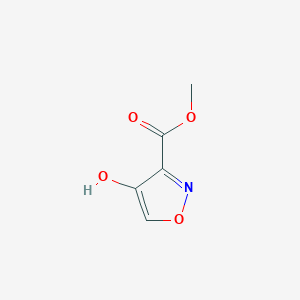
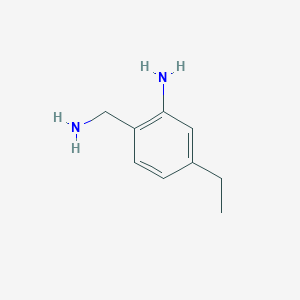
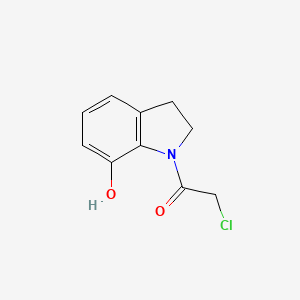
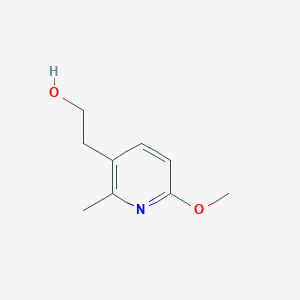
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)

